3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
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Overview
Description
3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, also known as ABT-089, is a drug that has been extensively studied for its potential use in treating neurological disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). This compound belongs to the class of pyridine derivatives and is a selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).
Scientific Research Applications
Environmental Remediation
One significant application of derivatives of 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is in environmental remediation, particularly in the sonochemical degradation of toxic compounds. Daware and Gogate (2020) demonstrated the effectiveness of sonochemical degradation, combined with various oxidants, in removing 3-methylpyridine from the environment. This approach not only achieved high degradation rates but also provided insights into the kinetics and mechanism of degradation, suggesting potential for broader application in water and soil decontamination processes (Daware & Gogate, 2020).
Coordination Chemistry and Material Science
The synthesis and coordination chemistry of pyridine derivatives, including this compound, have been explored for their versatile applications in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. Halcrow (2005) reviewed the synthesis of these ligands and their complex chemistry, highlighting their potential in developing new materials with unique properties for technological applications (Halcrow, 2005).
Biomedical Research
In biomedical research, derivatives of this compound, such as stable free radicals of the pyrrolidine series, have been used as molecular probes and labels in magnetic resonance spectroscopy and imaging. Dobrynin et al. (2021) developed a convenient procedure for preparing reduction-resistant analogs of these radicals, which demonstrates high stability in biological systems. This advancement opens new avenues for the study of biological processes at the molecular level (Dobrynin et al., 2021).
Electrosynthesis
The electrosynthesis of polypyrrole films from pyrrole derivatives, including this compound, in various solvents has been studied for its application in creating polymer films with good electrochemical activity. Viau et al. (2014) investigated the morphological features and incorporation of counter-anions in these films, highlighting their potential in developing advanced materials for electronic and energy storage applications (Viau et al., 2014).
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, also known as nicotine, is the nicotinic acetylcholine receptors (nAChR) . These receptors are located in the central and peripheral nervous system and play a crucial role in transmitting signals in the nervous system .
Mode of Action
This compound acts as an agonist to the nicotinic acetylcholine receptors . It binds to these receptors, stimulating neurons and ultimately blocking synaptic transmission .
Biochemical Pathways
Upon binding to the nicotinic acetylcholine receptors, this compound triggers a series of biochemical reactions. These reactions lead to the opening of ion channels, allowing the flow of sodium and potassium ions across the neuron membrane . This ion movement changes the electrical potential of the neuron, leading to the generation of an action potential and the transmission of the nerve signal .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). When inhaled or ingested, it is quickly absorbed into the bloodstream and can pass through the blood-brain barrier, reaching the brain in approximately 7 seconds . The half-life of this compound in the human body is about 2 hours .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as alcohol or certain medications, can affect its metabolism and thereby its effect on the body . Additionally, genetic factors can influence how an individual responds to this compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine interacts with nicotinic acetylcholine receptors, which are a type of ionotropic receptors. Upon binding, it causes the opening of ion channels leading to an influx of sodium ions, thereby causing depolarization
Cellular Effects
The compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly nicotinic acetylcholine receptors This binding can lead to enzyme inhibition or activation and changes in gene expression
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Lower doses can act as a stimulant, while higher doses can start being harmful
Metabolic Pathways
The metabolic pathways involving this compound are complex. The liver is the main organ for the metabolism of this compound, with cytochrome P450 (mainly CYP2A6, CYP2B6) acting as the catabolic enzyme . The metabolic product is cotinine .
Transport and Distribution
The compound is quickly distributed throughout the bloodstream and is even able to cross the blood-brain-barrier
Properties
IUPAC Name |
3-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-3-6-12-11(9)14-10-5-7-13(2)8-10/h3-4,6,10H,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPVXNVAFQRMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCN(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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